Cas no 1251685-91-2 (2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine)

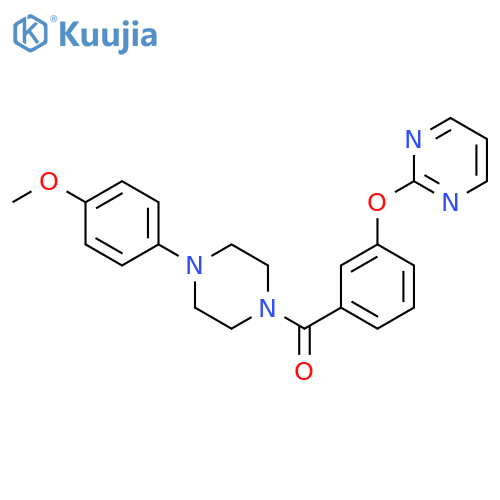

1251685-91-2 structure

商品名:2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine

CAS番号:1251685-91-2

MF:C22H22N4O3

メガワット:390.435084819794

CID:6554261

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine

- [4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone

-

- インチ: 1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3

- InChIKey: RAWSSWXDJVEQAP-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=CC=C(OC)C=C2)CC1)(C1=CC=CC(OC2=NC=CC=N2)=C1)=O

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5869-0022-1mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-3mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-10μmol |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-5mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-2μmol |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-4mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-10mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-5μmol |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-20μmol |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5869-0022-15mg |

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine |

1251685-91-2 | 15mg |

$89.0 | 2023-09-09 |

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1251685-91-2 (2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量